Carbamic acid, [(1R)-2-hydroxy-1-(methoxymethyl)ethyl]-, 1,1-dimethylethyl Carbamic acid, [(1R)-2-hydroxy-1-(methoxymethyl)ethyl]-, 1,1-dimethylethyl
Brand Name: Vulcanchem
CAS No.: 183793-49-9
VCID: VC0068203
InChI: InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-7(5-11)6-13-4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CO)COC
Molecular Formula: C9H19NO4
Molecular Weight: 205.25 g/mol

Carbamic acid, [(1R)-2-hydroxy-1-(methoxymethyl)ethyl]-, 1,1-dimethylethyl

CAS No.: 183793-49-9

Main Products

VCID: VC0068203

Molecular Formula: C9H19NO4

Molecular Weight: 205.25 g/mol

Carbamic acid, [(1R)-2-hydroxy-1-(methoxymethyl)ethyl]-, 1,1-dimethylethyl - 183793-49-9

CAS No. 183793-49-9
Product Name Carbamic acid, [(1R)-2-hydroxy-1-(methoxymethyl)ethyl]-, 1,1-dimethylethyl
Molecular Formula C9H19NO4
Molecular Weight 205.25 g/mol
IUPAC Name tert-butyl N-[(2R)-1-hydroxy-3-methoxypropan-2-yl]carbamate
Standard InChI InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-7(5-11)6-13-4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1
Standard InChIKey CMWJWKLWQJMPMM-SSDOTTSWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CO)COC
SMILES CC(C)(C)OC(=O)NC(CO)COC
Canonical SMILES CC(C)(C)OC(=O)NC(CO)COC
PubChem Compound 15287812
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator